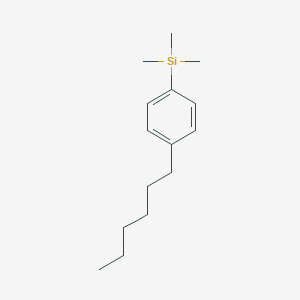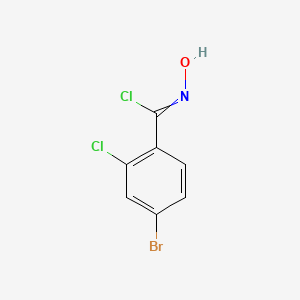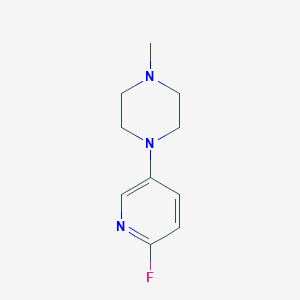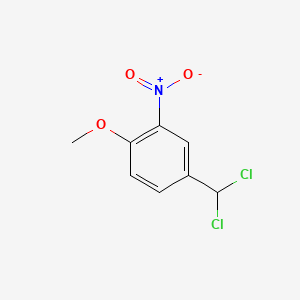
3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a boronic ester group and fluorine atoms, making it a valuable reagent in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 3,5-difluorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted phenols, boronic acids, and various derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile building block in organic synthesis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the position of fluorine atoms and the presence of a pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with only one fluorine atom and a pyridine ring.
Uniqueness
3,5-Difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of two fluorine atoms on the phenol ring, which enhances its reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications .
Propriétés
Formule moléculaire |
C12H15BF2O3 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
3,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3 |
Clé InChI |
NJFSEJRXVMQKOW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic Acid](/img/structure/B13683593.png)




![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13683608.png)


![8-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683637.png)

![Ethanone,1-[7-(phenylmethoxy)-1h-indol-3-yl]-](/img/structure/B13683644.png)

![4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile](/img/structure/B13683655.png)
